molecular formula C15H16ClNO6S2 B2797577 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine CAS No. 1797887-14-9

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine

Cat. No.: B2797577
CAS No.: 1797887-14-9
M. Wt: 405.86
InChI Key: NLEQIABUPIPDNE-UHFFFAOYSA-N
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Description

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine is a synthetic azetidine-based chemical reagent designed for research and development applications in medicinal chemistry. This compound features a disubstituted azetidine ring, a core structure that is increasingly valued in drug discovery for its ability to improve key physiochemical properties of drug candidates, such as metabolic stability and solubility . The molecule is functionalized with a 3-chloro-4-methoxyphenylsulfonyl group and a furan-2-ylmethylsulfonyl group, motifs commonly found in compounds investigated for various pharmacological activities. The presence of the azetidine ring and sulfonyl groups makes this reagent a valuable building block for constructing more complex molecules . Researchers can utilize this compound as a key intermediate in the synthesis of novel chemical entities, particularly in the development of protein degraders (such as PROTACs) where the sulfonyl groups can serve as potential linkers for E3 ligase recruiters . It is supplied for non-human research applications only. This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO6S2/c1-22-15-5-4-12(7-14(15)16)25(20,21)17-8-13(9-17)24(18,19)10-11-3-2-6-23-11/h2-7,13H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEQIABUPIPDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C14H14ClN2O4S2C_{14}H_{14}ClN_{2}O_{4}S_{2}, with a molecular weight of approximately 358.85 g/mol. The structure features a chloro-methoxyphenyl group and a furan moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC14H14ClN2O4S2C_{14}H_{14}ClN_{2}O_{4}S_{2}
Molecular Weight358.85 g/mol
CAS Number2309314-82-5

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound, focusing on its effects on various cancer cell lines. The compound demonstrated significant cytotoxic effects against breast cancer cell lines, including MCF-7 and MDA-MB-231.

  • Cytotoxicity Assays :
    • In vitro studies showed that at concentrations of 100 µM, the compound reduced cell viability significantly in both MCF-7 and MDA-MB-231 cells.
    • The mechanism of action appears to involve apoptosis, as indicated by increased levels of caspase activation in treated cells.
  • Mechanistic Studies :
    • Flow cytometry analysis revealed that treatment with the compound led to an increase in early apoptotic cells, suggesting that it induces programmed cell death through intrinsic pathways.
    • In silico docking studies indicated that the compound may interact with key proteins involved in apoptosis regulation, such as Bcl-2 family proteins and caspases.

Other Biological Activities

Beyond anticancer properties, preliminary investigations suggest additional biological activities, including:

  • Antimicrobial Effects : Some derivatives of sulfonamide compounds exhibit antimicrobial properties. While specific data on this compound is limited, structural similarities suggest potential efficacy against bacterial strains.
  • Anti-inflammatory Activity : Sulfonamides are known for their anti-inflammatory properties; thus, this compound may also contribute to reducing inflammation based on its sulfonamide structure.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various azetidine derivatives, including the target compound. The results indicated that it significantly inhibited tumor growth in xenograft models when administered at therapeutic doses.

Case Study 2: Structure-Activity Relationship (SAR)

Research exploring SAR highlighted that modifications to the phenyl and furan groups can enhance biological activity. For instance, changing substituents on the furan ring improved binding affinity to target proteins involved in cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituent 1 Substituent 2 Molecular Weight* Potential Applications Reference
Target Compound Azetidine 3-Chloro-4-methoxyphenylsulfonyl Furan-2-ylmethylsulfonyl ~450–500 g/mol† Pharmaceuticals/Agrochemicals
1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-3-[(2-furylmethyl)sulfonyl]pyrrolidine Pyrrolidine Same as target Same as target Higher‡ Undefined
JAK Inhibitor () Azetidine Cyclopropylsulfonyl Trihydroxytriazin-2-yl ~350–400 g/mol† Kinase inhibition
Metsulfuron Methyl Ester () Triazine Sulfonyl benzoate Methyl/methoxy groups ~380 g/mol Herbicide
Aziridine Derivative () Aziridine 4-Methylphenylsulfonyl 4-Trifluoromethylphenyl ~300–350 g/mol† Organocatalysis

*Estimated ranges due to incomplete data in evidence.
†Calculated based on analogous structures.
‡Pyrrolidine’s five-membered ring increases mass compared to azetidine.

Key Observations:
  • Core Structure Differences :

    • The azetidine core in the target compound confers moderate ring strain compared to aziridine (three-membered, higher strain) and pyrrolidine (five-membered, lower strain). This affects stability and synthetic accessibility .
    • Triazine -based herbicides (e.g., metsulfuron methyl) lack the azetidine core but share sulfonyl groups critical for herbicidal activity via acetolactate synthase inhibition .
  • Furan-2-ylmethyl may introduce π-π stacking interactions absent in fluorinated (e.g., trifluoromethylphenyl in ) or aliphatic substituents .

Q & A

Q. What are the key synthetic steps and optimization strategies for 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine?

The synthesis involves:

  • Azetidine core formation : Cyclization of amine precursors (e.g., via Staudinger or nucleophilic substitution reactions) .
  • Sulfonylation : Sequential introduction of sulfonyl groups using 3-chloro-4-methoxybenzenesulfonyl chloride and furan-2-ylmethyl sulfonyl chloride in the presence of bases like triethylamine to control reaction kinetics .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC . Optimization focuses on solvent selection (e.g., DCM or THF), temperature control (0–25°C for sulfonylation), and stoichiometric ratios to minimize byproducts .

Q. Which spectroscopic and computational methods are critical for characterizing this compound’s structure?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and sulfonyl group integration .
  • Mass spectrometry : High-resolution MS to validate molecular weight (e.g., ESI-MS or MALDI-TOF) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and conformational stability, aiding in interaction studies .

Q. How do the functional groups (e.g., sulfonyl, furan) influence physicochemical properties?

  • Sulfonyl groups : Increase polarity and hydrogen-bonding capacity, affecting solubility in polar solvents (e.g., logP reduction) .
  • Furan moiety : Enhances π-π stacking with aromatic residues in target proteins, potentially improving binding affinity .
  • Chloro and methoxy substituents : Modulate electronic effects (e.g., electron-withdrawing Cl vs. electron-donating OMe), altering reactivity in electrophilic substitutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for sodium channel studies) and control for batch-to-batch compound variability .
  • Structural analogs comparison : Benchmark against similar azetidine sulfonamides (e.g., 1-((2-Chlorophenyl)sulfonyl) derivatives) to isolate substituent-specific effects .
  • Mechanistic studies : Employ SPR or ITC to quantify binding kinetics with targets like Nav 1.7, resolving discrepancies in IC₅₀ values .

Q. What computational strategies predict this compound’s interaction with biological targets?

  • Docking simulations : Use AutoDock Vina with crystal structures of Nav channels or enzymes to map binding pockets .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) to assess conformational adaptability .
  • Pharmacophore modeling : Identify critical interaction motifs (e.g., sulfonyl oxygen as hydrogen-bond acceptors) for target engagement .

Q. How to design structure-activity relationship (SAR) studies for optimizing this compound’s efficacy?

  • Substituent variation : Synthesize analogs with halogens (Br, F) or alkyl groups on the phenyl ring to test steric/electronic effects .
  • Bioisosteric replacement : Replace furan with thiophene or pyrrole to evaluate heterocycle impact on potency .
  • Activity cliffs analysis : Use QSAR models to correlate molecular descriptors (e.g., polar surface area) with IC₅₀ values .

Example SAR Table :

Analog SubstituentTarget IC₅₀ (nM)Solubility (µg/mL)
3-Cl,4-OMe, furan (parent)12015
3-Br,4-OMe, thiophene8510
2-Cl,4-F, pyrrole20025
Data extrapolated from similar sulfonamide derivatives

Q. What experimental approaches assess this compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, monitoring degradation via LC-MS .
  • Plasma stability assays : Incubate with human plasma (1–24 hrs) and quantify intact compound using UPLC-PDA .
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition profiles to guide storage conditions .

Q. How does this compound compare to other sulfonamide-based azetidines in targeting voltage-gated sodium channels?

  • Selectivity profiling : Test against Nav 1.3, 1.5, and 1.7 isoforms to identify subtype specificity .
  • Lipophilicity vs. activity : Correlate logD values (e.g., measured via shake-flask) with channel blockade efficacy .
  • In vivo efficacy : Compare analgesic effects in rodent neuropathic pain models (e.g., SNL model) with reference drugs like lidocaine .

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